1-(2-hydrazinylethyl)piperidine trihydrochloride

Description

Structural Classification and Nomenclature within Nitrogen Heterocyles

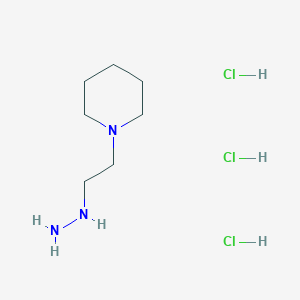

1-(2-Hydrazinylethyl)piperidine (B1305237) trihydrochloride is classified as a nitrogen-containing heterocyclic compound. The core of its structure is the piperidine (B6355638) ring, which is a saturated six-membered heterocycle containing one nitrogen atom. wikipedia.org This ring system is prevalent in a vast number of natural products and synthetic pharmaceuticals. nih.gov The piperidine moiety is substituted at the nitrogen atom with an ethylhydrazine (B1196685) group. The hydrazine (B178648) functional group (-NHNH2) is a derivative of ammonia (B1221849) and is known for its high reactivity and nucleophilicity. wikipedia.org

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the base molecule is 1-(2-hydrazinylethyl)piperidine. The "trihydrochloride" suffix indicates that the compound is a salt formed by the protonation of the three basic nitrogen atoms (one in the piperidine ring and two in the hydrazine group) by three equivalents of hydrochloric acid. This salt formation is a common strategy to improve the handling and stability of amine-containing compounds.

| Property | Value |

| IUPAC Name | 1-(2-hydrazinylethyl)piperidine;trihydrochloride |

| Molecular Formula | C7H20Cl3N3 |

| Molecular Weight | 252.61 g/mol |

| Core Heterocycle | Piperidine |

| Key Functional Group | Hydrazine |

| Compound Type | Hydrochloride Salt |

Data sourced from Santa Cruz Biotechnology. scbt.com

Historical Context and Evolution of Related Hydrazine and Piperidine Chemistry

The development of compounds like 1-(2-hydrazinylethyl)piperidine trihydrochloride is built upon a rich history of research into its constituent parts: piperidine and hydrazine.

Piperidine Chemistry: The history of piperidine began in 1850 when it was first reported by the Scottish chemist Thomas Anderson, and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org They isolated the compound from piperine, the alkaloid responsible for the pungency of black pepper (genus Piper), from which the name "piperidine" is derived. wikipedia.orgdictionary.com Early research focused on its role in the structure of natural alkaloids like coniine, the toxic component of poison hemlock. wikipedia.org Industrially, piperidine is produced by the hydrogenation of pyridine, a method that makes it widely available for synthetic applications. wikipedia.org Over the decades, the piperidine ring has been identified as a crucial structural motif in numerous pharmaceuticals, including antihistamines and antipsychotics, solidifying its importance in medicinal chemistry. nih.govbiosynce.com

Hydrazine Chemistry: The name "hydrazine" was first coined by the German chemist Emil Fischer in 1875. wikipedia.org However, the parent compound, hydrazine (N2H4), was first isolated in 1887 by another German chemist, Theodor Curtius, who produced it by treating organic diazides with dilute sulfuric acid. wikipedia.orghydrazine.com Pure anhydrous hydrazine was later prepared in 1895 by the Dutch chemist Lobry de Bruyn. wikipedia.org A significant breakthrough in its production was the Olin Raschig process, developed in 1907, which allowed for large-scale synthesis from ammonia and sodium hypochlorite. wikipedia.orghydrazine.com Hydrazine's high reactivity and energetic properties led to its use as a rocket propellant, notably by Germany during World War II in the Messerschmitt Me 163B fighter plane. wikipedia.orghydrazine.comresearchgate.net Beyond rocketry, hydrazine and its derivatives have become fundamental reagents in organic synthesis, used in reactions like the Wolff-Kishner reduction and as precursors for a wide range of heterocyclic compounds. slideshare.net

| Milestone | Chemist/Group | Year | Contribution |

| Piperidine Isolated | Thomas Anderson / Auguste Cahours | 1850/1852 | First isolation of piperidine from piperine. wikipedia.org |

| "Hydrazine" Named | Emil Fischer | 1875 | Coined the term while working on mono-substituted hydrazines. wikipedia.org |

| Hydrazine Isolated | Theodor Curtius | 1887 | First synthesis of hydrazine sulfate. wikipedia.orghydrazine.com |

| Pure Hydrazine Prepared | Lobry de Bruyn | 1895 | First preparation of pure anhydrous hydrazine. wikipedia.org |

| Raschig Process Developed | Friedrich August Raschig | 1907 | Developed an efficient industrial process for hydrazine synthesis. hydrazine.com |

Significance of the Hydrazinylethylpiperidine Scaffold as a Synthetic Precursor

The primary value of this compound in modern chemical research lies in its utility as a bifunctional synthetic scaffold. A scaffold is a core molecular structure upon which a variety of chemical modifications can be made to generate a library of new compounds. nih.govresearchgate.net The hydrazinylethylpiperidine scaffold offers two distinct points of reactivity: the piperidine nitrogen and the terminal hydrazine group.

The hydrazine moiety is a powerful nucleophile that readily reacts with electrophiles, most notably carbonyl compounds such as aldehydes and ketones. This reaction forms hydrazone derivatives, which are stable and versatile intermediates. researchgate.net These hydrazones can then undergo further transformations, including cyclization reactions, to form a variety of new heterocyclic rings. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the synthesis of substituted pyrazoles, a class of compounds with significant pharmacological activities. researchgate.net

The piperidine ring, while less reactive, provides a stable, non-aromatic, six-membered cyclic amine structure that imparts specific conformational properties to the final molecule. This is a desirable feature in drug design, as the three-dimensional shape of a molecule is often critical to its biological activity. nih.gov

Therefore, the hydrazinylethylpiperidine scaffold serves as a valuable starting material for creating diverse molecular architectures. Researchers can utilize the reactive hydrazine "handle" to build new ring systems or attach other functional groups, while the piperidine core acts as a foundational structural element. This approach is central to combinatorial chemistry and drug discovery, where the goal is to synthesize and screen large numbers of structurally related compounds to identify new therapeutic agents. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-1-ylethylhydrazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.3ClH/c8-9-4-7-10-5-2-1-3-6-10;;;/h9H,1-8H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDGGEAQKVEIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Hydrazinylethyl Piperidine Trihydrochloride

Strategies for the Construction of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Consequently, a diverse arsenal of synthetic methods for its construction has been developed by organic chemists. These methodologies can be broadly classified into two main categories: cyclization reactions and multi-component approaches.

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions represent a cornerstone in the synthesis of the piperidine core. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to close the six-membered ring. A variety of starting materials and reaction conditions can be employed to achieve this transformation.

One common approach involves the cyclization of haloamines, where a terminal halogen atom on an alkyl chain is displaced by a primary or secondary amine. For instance, a 5-halopentylamine derivative can undergo intramolecular nucleophilic substitution to furnish the piperidine ring. The efficiency of this process is often influenced by factors such as the nature of the halogen, the reaction solvent, and the presence of a base to neutralize the generated hydrohalic acid.

Another powerful strategy is the reductive amination of dicarbonyl compounds or their synthetic equivalents. For example, a 1,5-dicarbonyl compound can react with ammonia (B1221849) or a primary amine to form a di-imine intermediate, which can then be reduced in situ to yield a piperidine derivative. Various reducing agents, including sodium borohydride and catalytic hydrogenation, have been successfully employed for this purpose.

Furthermore, radical cyclizations offer an alternative pathway to piperidine rings. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. For example, the intramolecular addition of a nitrogen-centered radical to a suitably positioned double bond can lead to the formation of the piperidine nucleus.

Table 1: Overview of Selected Cyclization Strategies for Piperidine Synthesis

| Cyclization Strategy | Precursor Type | Key Bond Formation | Typical Reagents/Conditions |

| Intramolecular Nucleophilic Substitution | Haloamines | C-N | Base (e.g., K₂CO₃, Et₃N) |

| Reductive Amination | 1,5-Dicarbonyl Compounds | C-N | NH₃ or R-NH₂, Reducing Agent (e.g., NaBH₄, H₂/Pd) |

| Radical Cyclization | Unsaturated Amines | C-N or C-C | Radical Initiator (e.g., AIBN), Tin Hydrides |

| Aza-Diels-Alder Reaction | Imines and Dienes | C-C and C-N | Lewis or Brønsted Acid Catalysts |

Multi-Component Approaches to Piperidine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a highly efficient and atom-economical strategy for the synthesis of diverse heterocyclic scaffolds, including piperidines. researchgate.netorganic-chemistry.orgwikipedia.org These one-pot reactions often proceed with high bond-forming efficiency, minimizing the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.

A prominent example of an MCR for piperidine synthesis is the Hantzsch pyridine synthesis, which can be adapted to produce dihydropyridines that are readily reduced to the corresponding piperidines. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.

More contemporary MCRs often employ transition metal catalysts or organocatalysts to facilitate the assembly of the piperidine ring from simple, readily available starting materials. These reactions can offer high levels of stereocontrol, allowing for the synthesis of enantiomerically enriched piperidine derivatives. For instance, a pseudo-five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can afford substituted piperidines under reflux conditions in ethanol (B145695). organic-chemistry.org

Table 2: Comparison of Synthetic Approaches to the Piperidine Ring

| Approach | Advantages | Disadvantages |

| Cyclization Reactions | Well-established, predictable outcomes for simple systems. | Often requires multi-step synthesis of the linear precursor. |

| Multi-Component Reactions | High efficiency, atom economy, and diversity of products. researchgate.net | Reaction discovery and optimization can be challenging. |

Introduction of the Hydrazinylethyl Moiety onto the Piperidine Scaffold

Once the piperidine ring is constructed, the next critical step is the introduction of the 2-hydrazinylethyl side chain at the nitrogen atom. This transformation can be achieved through several synthetic routes, primarily involving direct alkylation or functional group interconversions.

Direct Alkylation and Amination Strategies

The most straightforward approach for attaching the ethyl group to the piperidine nitrogen is through N-alkylation. This involves reacting piperidine with a suitable two-carbon electrophile. A common precursor for this purpose is 1-(2-chloroethyl)piperidine, which can be synthesized from 1-(2-hydroxyethyl)piperidine by reaction with a chlorinating agent like thionyl chloride. ganeshremedies.combldpharm.comsdfine.com The resulting 1-(2-chloroethyl)piperidine can then be reacted with hydrazine (B178648) to displace the chloride and form the desired 1-(2-hydrazinylethyl)piperidine (B1305237).

The reaction of 1-(2-chloroethyl)piperidine with hydrazine hydrate (B1144303) is a nucleophilic substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the C-N bond and displacement of the chloride ion. The reaction is typically carried out in a suitable solvent, and the reaction conditions, such as temperature and reaction time, are optimized to maximize the yield and minimize the formation of byproducts.

Alternatively, direct alkylation of piperidine with a protected 2-haloethylhydrazine derivative could be envisioned. The use of a protecting group on one of the hydrazine nitrogens would be necessary to prevent undesired side reactions, such as dialkylation or reaction at the wrong nitrogen atom. After the alkylation step, the protecting group would be removed to yield the final product.

Functional Group Interconversions for Hydrazine Incorporation

An alternative strategy involves the initial introduction of a different functional group on the ethyl side chain, which is then subsequently converted into the hydrazine moiety. For example, 1-(2-aminoethyl)piperidine can serve as a precursor. The primary amino group of this compound can be converted to a hydrazine through a two-step process involving diazotization followed by reduction. However, the diazotization of primary aliphatic amines is often problematic and can lead to a mixture of products. nih.gov

A more viable approach involves the Gabriel synthesis, where 1-(2-chloroethyl)piperidine is reacted with potassium phthalimide to form N-[2-(1-piperidino)ethyl]phthalimide. Subsequent hydrazinolysis of the phthalimide group with hydrazine hydrate cleaves the phthaloyl group, liberating the desired 1-(2-hydrazinylethyl)piperidine. This method is known for providing clean products and good yields.

Table 3: Potential Routes for Introducing the Hydrazinylethyl Moiety

| Strategy | Key Intermediate | Key Reaction | Advantages | Disadvantages |

| Direct Alkylation | 1-(2-Chloroethyl)piperidine | Nucleophilic substitution with hydrazine | Potentially a one-step process from the chloro derivative. | Potential for side reactions with unprotected hydrazine. |

| Gabriel Synthesis | N-[2-(1-piperidino)ethyl]phthalimide | Hydrazinolysis | Clean reaction with high yields. | Adds two steps to the synthetic sequence. |

Formation and Stability of the Trihydrochloride Salt

The final step in the synthesis is the formation of the trihydrochloride salt of 1-(2-hydrazinylethyl)piperidine. The parent compound is a triamine, containing the piperidine nitrogen and the two nitrogens of the hydrazine moiety. Each of these nitrogen atoms is basic and can be protonated by an acid.

The trihydrochloride salt is typically prepared by treating a solution of the free base, 1-(2-hydrazinylethyl)piperidine, in a suitable organic solvent (such as isopropanol or ethanol) with an excess of hydrochloric acid. The HCl can be added as a gas or as a concentrated aqueous or ethereal solution. The salt, being ionic, is generally much less soluble in organic solvents than the free base and will precipitate out of the solution upon formation. The precipitate can then be collected by filtration, washed with a non-polar solvent to remove any impurities, and dried under vacuum.

The formation of the trihydrochloride salt serves several purposes. It significantly increases the compound's stability, particularly towards oxidation and degradation. The salt form is typically a crystalline solid, which is easier to handle, purify, and store compared to the often-oily free base. Furthermore, the hydrochloride salt form often improves the aqueous solubility of the compound, which can be advantageous for certain applications.

Protonation Equilibria and Acid-Base Considerations

1-(2-Hydrazinylethyl)piperidine is a polybasic compound, possessing three nitrogen atoms that can be protonated: the nitrogen of the piperidine ring and the two nitrogen atoms of the hydrazine moiety. The trihydrochloride salt form indicates that all three of these nitrogen atoms are protonated in a sufficiently acidic environment. The acid-base properties of this molecule are crucial for its synthesis, purification, and handling.

The basicity of the different nitrogen atoms varies. The piperidine nitrogen is a typical secondary amine within a saturated heterocyclic system and is expected to be the most basic. The terminal nitrogen of the hydrazine group (-NH2) is generally more basic than the internal nitrogen atom. The pKa values of the conjugate acids of these basic centers determine the pH range over which each site is protonated. For the analogous compound N-(2-aminoethyl)piperidine, the reported pKa values are approximately 6.38 and 9.89 lookchem.comlookchem.comnih.gov. It can be inferred that the piperidine nitrogen will have a pKa in the higher range, while the amino group will have a lower pKa. For 1-(2-hydrazinylethyl)piperidine, the three pKa values will correspond to the protonation of the piperidine nitrogen, the terminal hydrazine nitrogen, and the internal hydrazine nitrogen.

Table 1: Estimated pKa Values for the Protonated Species of 1-(2-Hydrazinylethyl)piperidine

| Protonated Group | Estimated pKa |

| Piperidinium (B107235) ion | ~10-11 |

| Terminal hydrazinium (B103819) ion (-NH3+) | ~8-9 |

| Internal hydrazinium ion (-NH2+-) | ~5-6 |

Note: These are estimated values based on typical pKa values for similar functional groups.

Understanding these equilibria is vital for the synthesis. For instance, during the reaction of 1-(2-chloroethyl)piperidine with hydrazine, the reaction is typically performed under basic conditions to ensure the nucleophilicity of the hydrazine. In the final step of forming the trihydrochloride salt, a sufficient excess of strong acid must be used to lower the pH well below the lowest pKa value to ensure complete protonation of all three nitrogen centers.

Crystallization and Purification Techniques for Salt Forms

The purification of 1-(2-hydrazinylethyl)piperidine trihydrochloride relies on standard techniques for the crystallization of amine hydrochloride salts. acs.orggoogleapis.comsciencemadness.orggoogle.comyoutube.com The choice of solvent is critical for obtaining a crystalline product with high purity. Typically, a solvent in which the hydrochloride salt has low solubility at room temperature but is reasonably soluble at elevated temperatures is chosen. Common solvents for the crystallization of amine hydrochlorides include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or mixtures of these with non-polar solvents like diethyl ether or hexane to induce precipitation.

Table 2: Common Crystallization and Purification Techniques

| Technique | Description |

| Recrystallization | The crude trihydrochloride salt is dissolved in a minimal amount of a hot solvent and allowed to cool slowly. The pure crystals will form, leaving impurities in the mother liquor. |

| Solvent/Anti-Solvent Precipitation | The salt is dissolved in a solvent in which it is soluble, and then an "anti-solvent" (a solvent in which the salt is insoluble) is added to induce precipitation. |

| Azeotropic Removal of Water | If the salt is hygroscopic, residual water can be removed by dissolving it in a solvent like toluene and distilling off the water-toluene azeotrope. sciencemadness.org |

| Adsorption | Impurities can sometimes be removed by treating a solution of the compound with an adsorbent material like activated carbon before crystallization. google.comresearchgate.net |

For this compound, a common procedure would involve dissolving the crude product in a minimal amount of hot ethanol or isopropanol, followed by slow cooling to induce crystallization. If the product is an oil, trituration with a non-polar solvent like diethyl ether can sometimes induce solidification.

Chemo- and Regioselective Synthesis of this compound

The synthesis of 1-(2-hydrazinylethyl)piperidine requires careful control of chemo- and regioselectivity, particularly in the step involving the reaction of the piperidine precursor with hydrazine. Hydrazine (H2N-NH2) has two nucleophilic nitrogen atoms, and there is a possibility of forming undesired byproducts.

A primary challenge is to prevent the dialkylation of hydrazine, where two molecules of the piperidine precursor react with one molecule of hydrazine to form a symmetrical N,N'-bis(2-(piperidin-1-yl)ethyl)hydrazine. To favor the desired monoalkylation product, a large excess of hydrazine is typically used. This statistical control ensures that the electrophilic piperidine precursor is more likely to encounter a molecule of unreacted hydrazine rather than the monoalkylated product.

Another aspect of regioselectivity concerns which nitrogen atom of the resulting 1-(2-hydrazinylethyl)piperidine reacts in subsequent steps if it were to be used as an intermediate. The terminal amino group (-NH2) of the hydrazine moiety is generally more nucleophilic than the internal nitrogen atom. Therefore, in reactions with electrophiles, the terminal nitrogen is expected to react preferentially.

To achieve higher regioselectivity and avoid the use of a large excess of hydrazine, a protected form of hydrazine can be used. For example, a reaction could be designed using a Boc-protected hydrazine, followed by deprotection. This would ensure that only one nitrogen atom is available for alkylation.

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry. For the synthesis of this compound, several green chemistry principles can be applied.

One area of focus is the use of greener solvents. Traditional syntheses may use chlorinated solvents, which are often toxic and environmentally persistent. The use of more benign solvents such as ethanol, water, or even solvent-free conditions where possible, would represent a significant improvement. For instance, the synthesis of piperidine derivatives from renewable resources like furfural is an area of active research. nih.gov

Another green approach is the use of catalytic methods to improve atom economy and reduce waste. For example, the synthesis of piperidine derivatives can be achieved through catalytic hydrogenation of pyridine precursors, which is a highly atom-economical reaction. mdpi.comnih.gov

In the context of hydrazine synthesis itself, traditional methods like the Raschig process generate significant amounts of salt waste. Newer, more sustainable methods for hydrazine synthesis are being explored, which could indirectly make the synthesis of its derivatives greener. mdpi.comresearchgate.net The use of hydrazine as a nitrogen source for the direct synthesis of amines from alcohols over a heterogeneous catalyst is a promising green alternative to traditional methods that often require harsh reagents and generate significant waste. acs.org

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also gaining traction as a green synthetic approach for various nitrogen-containing compounds. rsc.org

Reactivity and Derivatization Chemistry of 1 2 Hydrazinylethyl Piperidine Trihydrochloride

Reactions Involving the Terminal Hydrazine (B178648) Functionality

The terminal hydrazine group (-NHNH2) is a potent nucleophile and serves as a key site for a variety of derivatization reactions. Its reactivity is central to the construction of numerous heterocyclic and acyclic structures.

Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone, Azine Formation)

The reaction of hydrazine derivatives with aldehydes and ketones is a fundamental method for forming carbon-nitrogen double bonds, leading to the synthesis of hydrazones. This condensation reaction typically involves refluxing equimolar amounts of the hydrazine derivative and the carbonyl compound in a solvent like ethanol (B145695). ictp.it A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the reaction. ictp.itmdpi.com

The resulting hydrazones are stable compounds that serve as important intermediates in organic synthesis. For instance, new benzoyl hydrazones have been synthesized from ethyl 4-oxopiperidine-1-carboxylate, highlighting the utility of piperidine-containing hydrazones in drug design. nih.gov The reaction of a hydrazide with aromatic aldehydes in ethanol with a catalytic amount of glacial acetic acid can yield a variety of hydrazone derivatives. mdpi.comnih.gov

In some cases, the hydrazone can undergo further reaction. For example, the reaction of a hydrazone with Ag(I) perchlorate (B79767) can mediate hydrolysis and lead to the formation of corresponding azines. mdpi.com Azines are characterized by the R2C=N-N=CR2 functionality and are formed from the self-condensation of hydrazones or the reaction of a hydrazone with an excess of the carbonyl compound.

Table 1: Examples of Hydrazone Formation Reactions

| Reactants | Catalyst/Solvent | Product Type | Ref. |

|---|---|---|---|

| Hydrazide derivative, Aldehyde/Ketone | Ethanol, optional Glacial Acetic Acid | Hydrazone | ictp.it |

| Hydrazide, Aromatic Aldehydes | Ethanol, Glacial Acetic Acid | Hydrazide hydrazone | mdpi.com |

Cycloaddition Reactions (e.g., Pyrazole (B372694), Pyrazoline Synthesis)

The hydrazine moiety is a key building block for the synthesis of five-membered nitrogen-containing heterocycles like pyrazoles and pyrazolines through cycloaddition reactions. These compounds are of significant interest due to their diverse biological activities. revistabionatura.org

Pyrazolines are commonly synthesized via the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine hydrate (B1144303) in the presence of an acid like acetic acid in a solvent such as methanol. revistabionatura.orgdergipark.org.trresearchgate.net The reaction proceeds through a condensation followed by an intramolecular cyclization.

Pyrazoles, the aromatic counterparts of pyrazolines, can be synthesized through various routes. A common method involves the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines. researchgate.netbeilstein-journals.orgorganic-chemistry.org For instance, the condensation of β-diketones like acetylacetone (B45752) with a hydrazine derivative in the presence of glacial acetic acid yields pyrazole structures. researchgate.netresearchgate.net Another approach is the [3+2] cycloaddition of N-tosylhydrazones with terminal alkynes, which can tolerate a range of functional groups. organic-chemistry.orgrsc.org Microwave-assisted synthesis has also been developed for the direct N-heterocyclization of hydrazines with metal-acetylacetonates to form tri-substituted pyrazoles in excellent yields without the need for a base or other additives. researchgate.net

Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives

| Precursors | Reagent | Product | Ref. |

|---|---|---|---|

| Chalcone (α,β-unsaturated ketone) | Hydrazine hydrate, Acetic Acid | Pyrazoline | revistabionatura.orgresearchgate.net |

| 1,3-Diketone (e.g., Acetylacetone) | Hydrazine derivative | Pyrazole | researchgate.netorganic-chemistry.org |

| Aromatic Aldehyde, Tosylhydrazine | Terminal Alkyne | 1,3,5-Trisubstituted Pyrazole | rsc.org |

N-Alkylation and N-Acylation of Hydrazine Nitrogens

Direct N-alkylation of the terminal hydrazine nitrogen can be challenging due to the potential for over-alkylation and reaction at both nitrogen atoms. However, specific synthetic methods can achieve controlled alkylation. More commonly, derivatization occurs via acylation.

N-acylation of hydrazines is a well-established transformation. For example, CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides can regioselectively produce N-acyl-N′,N′-disubstituted hydrazines. organic-chemistry.org Microwave-assisted N-acylation of amide derivatives with acid anhydrides, followed by a cyclization reaction with hydrazine hydrochlorides, provides an efficient route to 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.netresearchgate.net This indicates that the hydrazine moiety readily undergoes acylation, which can be a precursor step to more complex structures.

Reductions and Oxidations of the Hydrazine Moiety

The hydrazine functional group can undergo both reduction and oxidation reactions. Reduction of hydrazones, a derivative of hydrazines, with zinc metal in an acidic medium can lead to the cleavage of the N-N bond, resulting in the formation of two separate amino groups. ictp.it

The oxidation of hydrazine derivatives can lead to various products depending on the substrate and the oxidizing agent. For example, the oxidation of 1-(arylazo)-piperidines with potassium permanganate (B83412) results in oxidation at the α-position of the piperidine (B6355638) ring, forming products like 1-(arylazo)piperidin-2-one. rsc.org This suggests that the piperidine ring can be susceptible to oxidation in conjunction with transformations involving the azo linkage, which is related to the hydrazine moiety.

Transformations Involving the Piperidine Nitrogen Atom

The tertiary nitrogen within the piperidine ring is also a reactive site, capable of undergoing reactions typical of secondary amines before it becomes tertiary, or quaternization reactions.

Advanced Spectroscopic and Analytical Characterization of 1 2 Hydrazinylethyl Piperidine Trihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like 1-(2-hydrazinylethyl)piperidine (B1305237) trihydrochloride, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the piperidine (B6355638) and ethylhydrazine (B1196685) fragments.

In its trihydrochloride form, the three nitrogen atoms (one piperidine, two hydrazine) are protonated, leading to significant downfield shifts of adjacent protons compared to the free base. The piperidine ring is expected to adopt a stable chair conformation. ebi.ac.ukwikipedia.org

Expected ¹H and ¹³C NMR Spectral Data:

The following tables outline the predicted chemical shifts (δ) for 1-(2-hydrazinylethyl)piperidine trihydrochloride in a suitable solvent like D₂O. These predictions are based on established principles and spectral data from analogous N-substituted piperidines and protonated amines. wikipedia.orgresearchgate.netacs.org

Table 1: Predicted ¹H NMR Chemical Shifts Press the headers to sort the data.

| Protons (Position) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Piperidine H-2, H-6 (axial & equatorial) | 3.0 - 3.6 | Multiplet | - |

| Piperidine H-3, H-5 (axial & equatorial) | 1.6 - 2.0 | Multiplet | - |

| Piperidine H-4 (axial & equatorial) | 1.5 - 1.8 | Multiplet | - |

| Methylene (B1212753) H-α (-N-CH₂-) | 3.4 - 3.8 | Triplet | ~6-7 Hz |

| Methylene H-β (-CH₂-NH₂NH₃³⁺) | 3.2 - 3.6 | Triplet | ~6-7 Hz |

Table 2: Predicted ¹³C NMR Chemical Shifts Press the headers to sort the data.

| Carbons (Position) | Predicted δ (ppm) |

|---|---|

| Piperidine C-2, C-6 | 55 - 60 |

| Piperidine C-3, C-5 | 22 - 26 |

| Piperidine C-4 | 20 - 24 |

| Methylene C-α (-N-CH₂-) | 52 - 57 |

To confirm the assignments predicted above, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the H-α and H-β protons of the ethyl chain, confirming their adjacency. acs.org It would also display the intricate coupling network within the piperidine ring, showing correlations from H-2/H-6 to H-3/H-5, and from H-3/H-5 to H-4. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹J-coupling). nih.govresearchgate.net An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For instance, the triplet at ~3.4-3.8 ppm would show a cross-peak to the carbon signal at ~52-57 ppm, confirming the C-α/H-α assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for establishing the connectivity of different molecular fragments. nih.govresearchgate.net Key HMBC correlations would be observed from the H-α protons to the C-2/C-6 carbons of the piperidine ring, and from the H-β protons to the C-α carbon. These correlations provide unequivocal proof of the linkage between the ethyl side chain and the piperidine nitrogen.

Solid-State NMR (ssNMR) provides valuable information about the structure, conformation, and dynamics of molecules in their crystalline form, complementing data from solution-state NMR and X-ray diffraction. nih.govnih.govwustl.eduwikipedia.org For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative.

The ¹³C CP/MAS spectrum can reveal the presence of conformational polymorphism, as different crystal packing arrangements would result in distinct chemical shifts for crystallographically inequivalent carbon atoms. nih.gov Furthermore, ssNMR can be used to study the hydrogen bonding network involving the protonated amines and chloride counter-ions. Techniques like ³⁵Cl solid-state NMR can directly probe the local environment of the chloride ions, providing insights into the static and dynamic disorder within the crystal lattice. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is employed to determine the exact mass of the protonated molecule, [M+H]⁺, thereby confirming its elemental composition with high accuracy. For 1-(2-hydrazinylethyl)piperidine (free base, C₇H₁₇N₃), the expected exact mass of the [M+H]⁺ ion is approximately 144.1501 Da.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which provide structural confirmation. The fragmentation of the [M+H]⁺ ion of 1-(2-hydrazinylethyl)piperidine is expected to proceed through several characteristic pathways: nih.govresearchgate.netresearchgate.netnih.gov

α-Cleavage: The most common fragmentation pathway for N-alkyl piperidines involves cleavage of the C-C bond adjacent to the piperidine nitrogen. This would result in the loss of a hydrazinylmethyl radical and formation of a stable N-methylenepiperidinium ion.

Piperidine Ring Opening: Fragmentation can be initiated by cleavage of a C-C bond within the piperidine ring, followed by subsequent losses of small neutral molecules.

Cleavage of the Ethyl Linker: Scission of the Cα-Cβ bond would lead to the formation of a piperidinemethyl radical and a protonated vinylhydrazine ion. Cleavage of the N-Cα bond would generate a stable piperidinium (B107235) cation.

Table 3: Predicted Key Fragment Ions in ESI-MS/MS Press the headers to sort the data.

| m/z (Da) | Proposed Structure/Fragment | Fragmentation Pathway |

|---|---|---|

| 144.1501 | [C₇H₁₈N₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 113.1232 | [C₆H₁₃N₂]⁺ | Loss of NH₂NH₂ |

| 98.1021 | [C₆H₁₂N]⁺ | Cleavage of Cβ-N bond, loss of NH₂NH₂ |

Derivatization of the hydrazine (B178648) moiety, for example by reaction with an aldehyde to form a hydrazone, can be used to improve ionization efficiency and direct the fragmentation in a more predictable manner for analytical purposes. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational "fingerprint" of a molecule by probing its functional groups. nih.govacs.orgnist.govdtic.mil For this compound, the spectra would be dominated by vibrations associated with the protonated amine groups and the hydrocarbon backbone.

N-H Stretching: The most prominent feature will be a very broad and strong absorption band in the IR spectrum, typically between 2400 and 3200 cm⁻¹, which is characteristic of N⁺-H stretching vibrations in amine hydrochlorides. This broadness is due to extensive hydrogen bonding in the solid state.

N-H Bending: The N⁺-H bending (scissoring) modes are expected in the 1600-1500 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and ethyl chain will appear in the 2850-3000 cm⁻¹ region.

N-N Stretching: The N-N stretch of the hydrazine group is expected to be a weak to medium intensity band, typically observed around 1150 cm⁻¹ in Raman spectra. nih.govresearchgate.net

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands corresponding to C-H bending, C-C stretching, C-N stretching, and skeletal deformations of the piperidine ring, providing a unique fingerprint for the compound.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) Press the headers to sort the data.

| Frequency Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3200 - 2400 | N⁺-H stretching (H-bonded) | IR, Raman |

| 3000 - 2850 | C-H stretching (aliphatic) | IR, Raman |

| 1600 - 1500 | N⁺-H bending | IR |

| 1470 - 1430 | CH₂ scissoring | IR, Raman |

| 1160 - 1140 | N-N stretching | Raman |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. ebi.ac.ukresearchgate.nettandfonline.comtandfonline.comwikipedia.orgnih.gov Analysis of a suitable crystal of this compound would provide precise data on bond lengths, bond angles, and torsional angles.

Key structural features expected to be confirmed by X-ray crystallography include:

Piperidine Conformation: The piperidine ring will almost certainly adopt a chair conformation, which is its most stable arrangement. researchgate.nettandfonline.com

Substituent Position: The ethylhydrazinyl group will be confirmed to be attached to the piperidine nitrogen atom, likely in an equatorial position to minimize steric hindrance.

Theoretical and Computational Investigations of 1 2 Hydrazinylethyl Piperidine Trihydrochloride Systems

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. By approximating the electron density, DFT can provide valuable insights into the behavior of 1-(2-hydrazinylethyl)piperidine (B1305237) trihydrochloride.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For 1-(2-hydrazinylethyl)piperidine trihydrochloride, the HOMO is expected to be localized on the piperidine (B6355638) ring and the hydrazine (B178648) moiety, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the entire molecule, including the protonated amine and hydrazine groups. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Piperidine System

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap | 5.3 |

Note: These are representative values for a similar heterocyclic system and not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the piperidine ring and the terminal amino group of the hydrazine moiety, indicating these are the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the protonated amines and the hydrochloride counter-ions would exhibit a strong positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. NBO analysis can reveal information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

For this compound, NBO analysis would be expected to show strong sigma bonds within the piperidine ring and the ethyl chain. It would also highlight the lone pairs on the nitrogen atoms and their potential involvement in hyperconjugative interactions with adjacent anti-bonding orbitals, which contribute to the stability of the molecule. The analysis would also quantify the charge distribution, confirming the positive charges on the protonated nitrogen centers.

Table 2: Illustrative Natural Population Analysis (NPA) Charges for a Protonated Piperidine Derivative

| Atom | Charge (e) |

|---|---|

| N (piperidine) | -0.45 |

| C (alpha to N) | -0.20 |

| H (on N+) | +0.40 |

Note: These values are illustrative and represent typical charge distributions in a similar chemical environment.

Conformational Analysis and Energy Landscapes

The piperidine ring is known to adopt a chair conformation, which is the most stable arrangement. For N-substituted piperidines, the substituent can be in either an axial or equatorial position. researchgate.net Generally, the equatorial position is favored to minimize steric hindrance. In this compound, the hydrazinylethyl group at the N1 position of the piperidine ring is expected to preferentially occupy the equatorial position.

Computational conformational analysis can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This would involve rotating the bonds in the flexible ethylhydrazine (B1196685) side chain to find the global energy minimum. Such studies on similar systems have shown that the chair conformation is the most stable for the piperidine ring. ias.ac.in

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters with a reasonable degree of accuracy.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. Calculating the theoretical NMR spectra can aid in the structural elucidation of this compound. For instance, the protons on the carbons alpha to the positively charged nitrogen atoms are expected to be deshielded and appear at a lower field (higher ppm) in the ¹H NMR spectrum. ycdehongchem.com

Vibrational Frequencies: The vibrational frequencies from computational calculations can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's vibrational properties. Key vibrational modes would include the N-H stretches of the protonated amines and the C-N stretching vibrations.

Reaction Mechanism Elucidation through Computational Transition State Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational studies can elucidate the step-by-step pathway of the reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides insights into the kinetics and thermodynamics of the reaction, helping to identify the rate-determining step and the feasibility of the proposed mechanism. For instance, studies on hydrazine decomposition have utilized DFT to map out reaction pathways and identify key intermediates. rsc.org A similar approach could be applied to understand the reactivity of the hydrazine moiety in the title compound.

Solvent Effects and Solvation Models in Theoretical Calculations

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on this compound. While extensive research exists on the computational analysis of various organic molecules, including piperidine and hydrazine derivatives, this particular compound has not been the subject of published theoretical investigations regarding its solvent effects and the application of solvation models.

Therefore, it is not possible to provide detailed research findings or data tables specifically for this compound as requested. The generation of scientifically accurate data, such as solvation free energies in different solvents or the impact of various computational models on its predicted properties, would necessitate novel, dedicated research.

For context, such a study would typically involve the use of various computational methods to understand how the surrounding solvent medium influences the structure, stability, and electronic properties of the molecule. Researchers would employ different solvation models to simulate these effects, which are broadly categorized into two main types:

Explicit Solvent Models: These models treat individual solvent molecules as distinct entities interacting with the solute molecule. This approach, often used in molecular dynamics (MD) simulations, can provide a highly detailed picture of the solvation shell and specific interactions like hydrogen bonding. However, it is computationally very intensive.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. This method is computationally less expensive and is widely used in quantum mechanical calculations. Common examples include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

A hypothetical study on this compound would likely investigate parameters such as:

Conformational Stability: How the presence and polarity of a solvent affect the equilibrium between different possible shapes (conformers) of the molecule.

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum (gas phase) into a solvent. This is a key indicator of its solubility.

Dipole Moment: How the molecule's charge distribution, and thus its dipole moment, is altered by the polarizing effect of the solvent.

Intramolecular Hydrogen Bonding: Whether the solvent disrupts or stabilizes internal hydrogen bonds within the molecule.

Below is a hypothetical data table illustrating the kind of results that such a computational study might produce. It is crucial to understand that the following data is purely illustrative and not based on actual research findings.

Hypothetical Data Table 1: Calculated Solvation Free Energy (ΔGsolv) of a Hypothetical Piperidine Derivative using Different Solvation Models.

| Solvent | Dielectric Constant (ε) | PCM Model (kcal/mol) | SMD Model (kcal/mol) |

| Toluene | 2.4 | -5.8 | -6.2 |

| Chloroform | 4.8 | -9.1 | -9.7 |

| Acetonitrile | 37.5 | -15.4 | -16.1 |

| Water | 78.4 | -20.3 | -21.5 |

Hypothetical Data Table 2: Effect of Solvent on the Calculated Dipole Moment (μ) of a Hypothetical Piperidine Derivative.

| Medium | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.5 |

| Toluene | 2.4 | 3.1 |

| Chloroform | 4.8 | 3.8 |

| Acetonitrile | 37.5 | 4.9 |

| Water | 78.4 | 5.6 |

Mechanistic Studies on Chemical Transformations Involving 1 2 Hydrazinylethyl Piperidine Trihydrochloride

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

Kinetic studies are fundamental to elucidating reaction mechanisms by providing information about the rates of reaction and the factors that influence them. For the reaction of 1-(2-hydrazinylethyl)piperidine (B1305237) with a carbonyl compound, a plausible multi-step pathway involves the initial nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration to form the hydrazone.

A general mechanism for hydrazone formation is as follows:

Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, often referred to as a carbinolamine.

Proton Transfer: A series of proton transfer steps occur, which may be intramolecular or mediated by the solvent.

Dehydration: Elimination of a water molecule from the protonated carbinolamine intermediate yields the final hydrazone product.

For the reaction of 1-(2-hydrazinylethyl)piperidine with an aldehyde or ketone, the rate law can often be generalized as:

Rate = k[Hydrazine][Carbonyl][H⁺]

This equation indicates that the reaction is first order with respect to the hydrazine, the carbonyl compound, and the acid catalyst. Kinetic data from studies on similar alkylhydrazine reactions can provide a basis for understanding this specific compound.

Table 6.1: Hypothetical Kinetic Data for the Reaction of 1-(2-Hydrazinylethyl)piperidine with Acetone

| Experiment | [1-(2-hydrazinylethyl)piperidine] (M) | [Acetone] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

Role of Acid-Catalysis in Reactions of the Trihydrochloride Form

The trihydrochloride form of 1-(2-hydrazinylethyl)piperidine inherently provides an acidic environment for reactions. Acid catalysis plays a dual role in hydrazone formation. nih.gov Firstly, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.

Secondly, acid catalysis is crucial for the dehydration step. The hydroxyl group of the carbinolamine intermediate is a poor leaving group. Protonation of this hydroxyl group by an acid catalyst converts it into a good leaving group (water), thereby facilitating its elimination.

However, at very low pH, the rate of reaction can decrease. This is because the hydrazine nitrogen can be protonated, forming a hydrazinium (B103819) ion. This protonation deactivates the hydrazine as a nucleophile, as the lone pair of electrons is no longer available to attack the carbonyl carbon. Therefore, an optimal pH is typically required to balance the activation of the carbonyl group and the availability of the free hydrazine nucleophile. The trihydrochloride salt itself establishes a specific pH in solution, which will dictate the initial reaction rate.

Investigation of Intermediates and Their Stability

The stability of the piperidine (B6355638) ring itself is generally high. biosynce.comresearchgate.net It prefers a stable chair conformation, which minimizes steric and torsional strain. wikipedia.org This intrinsic stability is expected to be maintained throughout the reaction, with the piperidine moiety acting largely as a spectator group that influences the reactivity of the hydrazinyl side chain through electronic and steric effects.

In some complex reactions, other transient intermediates, such as iminium ions, could be formed, particularly if the reaction is carried out under conditions that favor further transformations of the initial hydrazone product. rsc.org

Stereochemical Course of Reactions

If 1-(2-hydrazinylethyl)piperidine reacts with a chiral carbonyl compound, or if the piperidine ring itself contains stereocenters, the stereochemical course of the reaction becomes an important consideration. The formation of a new stereocenter can lead to a mixture of diastereomers. The ratio of these diastereomers will be determined by the relative energies of the diastereomeric transition states leading to their formation.

For instance, in the reaction with a chiral aldehyde, the nucleophilic attack of the hydrazine can occur from two different faces of the carbonyl group (re or si face), leading to two diastereomeric carbinolamine intermediates. The facial selectivity will depend on the steric hindrance and electronic interactions between the substituents on the piperidine moiety and the chiral center of the aldehyde.

While there is no inherent chirality in 1-(2-hydrazinylethyl)piperidine itself, derivatization of the piperidine ring could introduce chiral centers, and the stereochemical outcome of subsequent reactions would need to be carefully analyzed. Studies on other chiral piperidine derivatives have shown that the stereochemistry of the piperidine ring can exert significant control over the stereoselectivity of reactions at a side chain. nih.govacs.org

Influence of Catalysts (e.g., Transition Metal, Organocatalysis) on Reaction Mechanisms

Beyond simple acid-base catalysis, other catalytic systems can influence the reactions of 1-(2-hydrazinylethyl)piperidine.

Transition Metal Catalysis: Transition metals are widely used to catalyze C-N bond formation reactions. acs.orgnih.gov In the context of this compound, a transition metal catalyst could potentially be used to facilitate amination reactions or cross-coupling reactions involving the hydrazine moiety. For example, palladium-catalyzed reactions are commonly employed for the amination of aryl halides with hydrazine derivatives. nih.gov A plausible mechanism would involve oxidative addition of the aryl halide to the metal center, coordination of the hydrazine, and subsequent reductive elimination to form the C-N bond. Nickel catalysts have also been shown to be effective in the reductive amination of aldehydes and ketones using hydrazine. rsc.org

Organocatalysis: Organocatalysis often involves the use of small organic molecules to accelerate chemical reactions. Piperidine and its derivatives are themselves often used as organocatalysts, typically in reactions that proceed via enamine or iminium ion intermediates. rsc.orgnih.govacs.orgnih.govacs.org In reactions involving 1-(2-hydrazinylethyl)piperidine as a substrate, an external organocatalyst could be employed to enhance reactivity or control stereoselectivity. For example, a chiral acid or base could be used to promote a stereoselective addition to the hydrazone product. The piperidine nitrogen of the substrate itself could also potentially participate in the catalytic cycle, leading to more complex mechanistic pathways.

Synthetic Utility of 1 2 Hydrazinylethyl Piperidine Trihydrochloride As a Versatile Chemical Building Block

Precursor for the Synthesis of Novel Heterocyclic Scaffolds and Ring Systems

The hydrazine (B178648) moiety of 1-(2-hydrazinylethyl)piperidine (B1305237) is a key functional group for the synthesis of a wide array of nitrogen-containing heterocycles. It serves as a dinucleophile in cyclocondensation and cycloaddition reactions with various electrophilic partners.

One of the most prominent applications of hydrazines is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles prevalent in pharmaceuticals and agrochemicals. nih.gov The classical Knorr pyrazole (B372694) synthesis, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a fundamental method where 1-(2-hydrazinylethyl)piperidine could be employed. nih.govbeilstein-journals.org This reaction allows for the introduction of the 2-(piperidino)ethyl substituent at the N1 position of the pyrazole ring. The reaction conditions can influence the regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds. nih.govgoogle.com

Multicomponent reactions (MCRs) offer an efficient pathway to complex pyrazole derivatives in a single step. nih.gov For instance, a four-component reaction involving an aldehyde, an active methylene (B1212753) compound like malononitrile, a β-ketoester, and a hydrazine hydrate (B1144303) can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov In such reactions, 1-(2-hydrazinylethyl)piperidine could be used as the hydrazine component, leading to pyrazole scaffolds bearing the piperidine (B6355638) side chain. The piperidine unit within the reagent itself might also act as a basic catalyst, promoting initial condensation steps like the Knoevenagel condensation. beilstein-journals.orgnih.gov

Beyond pyrazoles, this compound is a potential precursor for triazole synthesis. nih.govfrontiersin.org For example, 1,2,4-triazoles can be formed from the reaction of hydrazines with various reagents. One pathway involves the conversion of an acid hydrazide, which could be derived from 1-(2-hydrazinylethyl)piperidine, into a 1,3,4-oxadiazole, followed by treatment with another equivalent of hydrazine to form an amino-triazole-thiol. nih.gov The synthesis of 1,2,3-triazoles often involves cycloaddition reactions, and while typically involving azides, some synthetic routes utilize hydrazine derivatives. nih.govfrontiersin.orgbeilstein-journals.org The piperidine moiety in these resulting heterocyclic scaffolds can modulate physicochemical properties and provide a vector for further chemical modification. nih.govresearchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds Using Hydrazine Precursors

| Heterocyclic Scaffold | General Reaction Type | Key Reactants with Hydrazine | Potential Product from 1-(2-Hydrazinylethyl)piperidine |

| Pyrazoles | Cyclocondensation | 1,3-Dicarbonyl Compounds | 1-(2-(Piperidin-1-yl)ethyl)-substituted pyrazoles |

| Pyrazoles | [3+2] Cycloaddition | α,β-Unsaturated Carbonyls | 1-(2-(Piperidin-1-yl)ethyl)-substituted pyrazolines/pyrazoles |

| Pyrano[2,3-c]pyrazoles | Four-Component Reaction | Aldehyde, Malononitrile, β-Ketoester | 6-Amino-1-(2-(piperidin-1-yl)ethyl)-pyrano[2,3-c]pyrazoles |

| 1,2,4-Triazoles | Cyclization | Acid derivatives, Carbon Disulfide | 4-Amino-5-substituted-3-thiol-1,2,4-triazoles (via multistep) |

Reagent in Cross-Coupling and Functionalization Reactions

The nucleophilic nature of the hydrazine group allows 1-(2-hydrazinylethyl)piperidine to participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-nitrogen bonds. Specifically, palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for the monoarylation of hydrazines. nih.govnih.gov

In such a reaction, 1-(2-hydrazinylethyl)piperidine would react with an aryl halide (e.g., aryl chloride or bromide) in the presence of a palladium catalyst and a suitable ligand, like a Josiphos-type ligand, to form the corresponding arylhydrazine. nih.govnih.gov These reactions are often sensitive to the base and solvent system, with potassium hydroxide (B78521) being an effective base for achieving high turnovers. nih.gov The resulting product, an N-aryl-N'-[2-(piperidino)ethyl]hydrazine, is a valuable intermediate for synthesizing other complex molecules, including pharmaceuticals and agrochemicals. nih.gov

The piperidine ring within the molecule can also play a role in functionalization reactions. As a tertiary amine, it can act as a base or a nucleophilic catalyst. ijnrd.orgresearchgate.net In certain multicomponent reactions, piperidine is explicitly added as a catalyst to facilitate condensation steps. nih.govmdpi.com When using 1-(2-hydrazinylethyl)piperidine as a reagent, the tethered piperidine moiety could potentially serve as an intramolecular catalyst, influencing the reaction rate and selectivity. Furthermore, the piperidine nitrogen can act as a ligand, coordinating to metal centers in catalytic processes, although this is less common than its role as a base. guidetopharmacology.org

Table 2: Applications in Cross-Coupling and Functionalization

| Reaction Type | Role of 1-(2-Hydrazinylethyl)piperidine | Metal/Catalyst | Substrate | Product Type |

| C-N Cross-Coupling | Hydrazine Source (Nucleophile) | Palladium / Josiphos Ligand | Aryl Halides | N-Aryl-N'-[2-(piperidino)ethyl]hydrazine |

| Knoevenagel Condensation | Tethered Base Catalyst | (Self-catalyzed) | Aldehydes, Active Methylene Compounds | α,β-Unsaturated compounds |

| Amidine Synthesis | Amine Source (Nucleophile) | Zinc(II) | Nitriles | N-substituted Amidines |

Application in the Development of Supramolecular Assemblies and Material Precursors

The distinct functionalities of 1-(2-hydrazinylethyl)piperidine trihydrochloride make it an intriguing candidate for applications in supramolecular chemistry and materials science. The hydrazine group is capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The piperidine ring, typically adopting a chair conformation, provides a rigid structural element.

This combination of a flexible, hydrogen-bonding headgroup and a semi-rigid hydrocarbon scaffold allows the molecule to participate in the formation of ordered supramolecular assemblies. Through self-assembly driven by hydrogen bonding, ionic interactions (in its hydrochloride salt form), and van der Waals forces, it can potentially form complex networks, such as gels, liquid crystals, or crystalline co-crystals with other molecules. The piperidine moiety can be functionalized further to tune these interactions and control the resulting supramolecular architecture.

As a material precursor, 1-(2-hydrazinylethyl)piperidine can be incorporated into polymers to introduce specific functionalities. The primary amine of the hydrazine can react with aldehydes and ketones to form hydrazones, which can be part of a polymer backbone or a side chain. This hydrazone linkage is often reversible and responsive to pH, making it useful for creating dynamic materials or "smart" polymers that respond to environmental stimuli. Additionally, the piperidine ring can enhance the thermal stability and modify the solubility of polymers. The bifunctional nature of the molecule allows it to act as a cross-linker or a monomer in the synthesis of polyamides, polyimides, or other functional polymers.

Table 3: Potential Applications in Supramolecular Chemistry and Materials

| Application Area | Relevant Functional Groups | Principle of Application | Potential Outcome |

| Supramolecular Gels | Hydrazine (H-bonding), Piperidine (Scaffold) | Self-assembly through intermolecular hydrogen bonding and van der Waals forces. | Formation of 3D networks that immobilize solvents. |

| pH-Responsive Polymers | Hydrazine (forms hydrazones) | Incorporation into a polymer backbone via pH-sensitive hydrazone linkages. | "Smart" materials that can assemble/disassemble with pH changes. |

| Functional Polymer Monomer | Hydrazine, Piperidine | Use as a monomer in polycondensation reactions. | Synthesis of specialty polymers with enhanced thermal stability or basic sites. |

| Precursor for Porous Materials | Entire Molecule | Use as a template or building block in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). | Materials with high surface area for catalysis or gas storage. |

Q & A

Q. What are the standard synthetic routes for 1-(2-hydrazinylethyl)piperidine trihydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React a piperidine precursor (e.g., 1-(2-chloroethyl)piperidine) with hydrazine under alkaline conditions to form the hydrazinyl intermediate.

- Step 2: Purify via recrystallization and treat with HCl gas to form the trihydrochloride salt.

Similar protocols are validated for structurally related piperidine hydrochlorides, where pH control and stoichiometric ratios are critical to avoid byproducts .

Q. Which analytical techniques confirm the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: Use / NMR to verify hydrazine incorporation and piperidine ring conformation.

- HPLC: Assess purity (>98%) using a C18 column with UV detection at 254 nm.

- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H] peak at expected m/z).

Comparative data from PubChem entries for analogous hydrochlorides provide validation benchmarks .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation risks.

- Storage: Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.

Safety guidelines align with those for pyridinyl-piperazine hydrochlorides, emphasizing GHS-compliant labeling and spill containment .

Advanced Questions

Q. How can computational chemistry optimize reaction yields for this compound?

Methodological Answer:

- Reaction Path Modeling: Use density functional theory (DFT) to simulate intermediates and transition states (e.g., Gaussian 16 software).

- Machine Learning: Train models on reaction databases to predict optimal solvent systems (e.g., DMF vs. ethanol) and catalyst efficiency.

The ICReDD framework demonstrates a 40% reduction in experimental iterations by integrating quantum calculations with high-throughput screening .

Q. How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Controlled Solubility Tests: Measure solubility in buffered aqueous solutions (pH 3–9) and organic solvents (e.g., DMSO, acetonitrile) at 25°C.

- Aggregation Detection: Use dynamic light scattering (DLS) to identify micelle formation, which may skew results.

Discrepancies in hydrazine derivatives often stem from protonation state variability, necessitating pH-specific solubility profiles .

Q. What experimental designs validate the compound’s biological activity against target receptors?

Methodological Answer:

- Binding Assays: Perform competitive radioligand displacement (e.g., -labeled antagonists) to calculate IC values.

- Functional Assays: Use calcium flux or cAMP accumulation assays in HEK293 cells expressing GPCRs.

For piperidine-based analogs, SPR and cryo-EM have elucidated binding kinetics and allosteric modulation mechanisms .

Q. How to address stability issues during long-term storage?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via LC-MS.

- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) or lyophilize for anhydrous storage.

Stability protocols for hygroscopic hydrochlorides recommend desiccants and inert gas purging .

Data Contradiction Analysis

Q. Why do NMR spectra vary between synthetic batches?

Methodological Answer:

- Impurity Profiling: Compare HPLC traces to identify side products (e.g., unreacted hydrazine or oxidized species).

- Deuterated Solvent Effects: Test in DO vs. DMSO-d to assess solvent-dependent conformational changes.

Batch inconsistencies in piperidine derivatives often arise from incomplete purification or residual solvents, necessitating rigorous column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.